molecular formula C11H15Cl2NO3 B13778900 Trimethylammonium 2,4-dichlorophenoxyacetate CAS No. 6416-73-5

Trimethylammonium 2,4-dichlorophenoxyacetate

Cat. No.: B13778900
CAS No.: 6416-73-5
M. Wt: 280.14 g/mol
InChI Key: ZRRWVAQQSHSQOM-UHFFFAOYSA-N
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Description

Trimethylammonium 2,4-dichlorophenoxyacetate is a quaternary ammonium salt of the classic auxinic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . This compound falls into the category of herbicidal ionic liquids (HILs), where the cationic component can be tailored to modify the physicochemical properties of the active ingredient[cite:10]. The 2,4-D anion is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA) . Its primary mode of action involves inducing uncontrolled growth in susceptible broadleaf plants by causing abnormal ethylene production and disrupting numerous growth processes, ultimately leading to plant death . It is absorbed through foliage and translocated to the meristems, making it a systemic herbicide . This salt form is developed for research applications, particularly in studies investigating the effects of formulation on herbicide efficacy and environmental fate. Converting acidic herbicides like 2,4-D into ionic liquid forms, such as this trimethylammonium salt, is a key area of research for developing advanced agrochemicals with potentially reduced volatility and tailored solubility[cite:10]. Researchers may use this compound to explore its behavior in comparison to other 2,4-D forms (e.g., amines, esters) in areas such as absorption, translocation, and environmental mobility[cite:4]. It is presented as a tool for fundamental plant physiology studies, agricultural sciences, and the development of novel herbicide formulations. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

6416-73-5

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3

InChI Key

ZRRWVAQQSHSQOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Steps

  • Step 1: Mono chloroacetic acid is added to an aqueous sodium hydroxide solution and stirred for 15–20 minutes. Phenol is then added, and the pH adjusted to 11 using sodium bicarbonate. The mixture is heated at 100°C for 40 minutes. After cooling in an ice-water bath, hydrochloric acid is added to adjust the pH to 4, and the resulting solids are washed and dried to obtain phenoxyacetic acid.

  • Step 2: Phenoxyacetic acid is suspended in a mixture of acetic acid and water, followed by the addition of ferric chloride (FePC) catalyst at 0.1% molar ratio relative to phenoxyacetic acid. Chlorine gas is then bubbled through the mixture at 75°C for 35–50 minutes to carry out chlorination, producing 2,4-dichlorophenoxyacetic acid. The product is cooled, filtered, and dried.

Research Outcomes and Yields

  • The method yields 2,4-dichlorophenoxyacetic acid with a purity of approximately 99.7% and a yield of 98% relative to phenoxyacetic acid.

  • The process minimizes impurities such as 2,6-dichlorophenoxyacetic acid and trichlorophenoxyacetic acid, which commonly affect product quality in other methods.

Data Table: Key Parameters for 2,4-D Synthesis

Parameter Condition/Value Notes
Sodium hydroxide solution Concentration sufficient for neutralization Stir 15–20 min
pH after phenol addition Adjusted to 11 Using sodium bicarbonate
Heating temperature 100°C Duration: 40 min
pH after acidification Adjusted to 4 Using hydrochloric acid
Chlorination catalyst FePC, 0.1 mol% Relative to phenoxyacetic acid
Chlorination temperature 75°C Duration: 35–50 min
Product purity 99.7% Measured post drying
Yield 98% Relative to phenoxyacetic acid

Preparation of this compound

The formation of the trimethylammonium salt involves quaternization of 2,4-dichlorophenoxyacetic acid with trimethylamine.

Quaternary Ammonium Salt Formation Method

While specific literature directly detailing the preparation of this compound is scarce, preparation methods for related quaternary ammonium salts such as 2,3-epoxypropyltrimethylammonium chloride (a structurally similar quaternary ammonium compound) provide a valuable model.

A patent (CN105503777A) describes a method for preparing quaternary ammonium salts using:

  • A mixed solvent system composed of toluene, trichloromethane, and hexanaphthene in specific molar ratios (e.g., toluene:trichloromethane = 1:1).

  • Epoxy chloropropane is mixed with the solvent, and trimethylamine gas (99% purity) is introduced at controlled rates (40–80 g/h) and temperatures (10–35°C) under high-speed stirring and cooling.

  • After gas introduction, the mixture is kept warm for 1 hour, followed by separation, washing, and purification to obtain the quaternary ammonium salt with improved yield and purity.

Adaptation for this compound

Analogously, the preparation of this compound would involve:

  • Dissolving 2,4-dichlorophenoxyacetic acid in an appropriate solvent system.

  • Reacting it with trimethylamine (usually as an aqueous or gaseous form) under controlled temperature (likely between 10 and 35°C) with stirring.

  • The molar ratio of 2,4-dichlorophenoxyacetic acid to trimethylamine would be optimized to ensure complete salt formation, typically around 1:1.

  • After reaction completion, the product is isolated by separation, washing, and drying.

Reaction Scheme Overview

$$
\text{2,4-Dichlorophenoxyacetic acid} + \text{Trimethylamine} \rightarrow \text{this compound}
$$

Data Table: Hypothetical Reaction Conditions (Based on Related Quaternary Ammonium Salt Synthesis)

Parameter Condition/Value Notes
Solvent system Toluene:Trichloromethane (1:1 molar ratio) Mixed solvent for reaction
Temperature 10–35°C Controlled for optimal yield
Trimethylamine purity 99% Gas or aqueous form
Molar ratio (acid:amine) ~1:1 Stoichiometric or slight excess amine
Stirring High-speed Ensures homogeneity
Reaction time 1 hour post amine addition For complete salt formation
Isolation Separation, washing, drying To obtain pure product

Summary of Research Outcomes

  • The preparation of 2,4-dichlorophenoxyacetic acid via chlorination of phenoxyacetic acid with FePC catalyst yields high purity and high yield product with minimized impurities.

  • The formation of the trimethylammonium salt is typically conducted by reacting the acid with trimethylamine under controlled conditions in a mixed solvent system, achieving efficient quaternization.

  • The use of mixed solvents and controlled temperature and gas introduction rates significantly improves the yield and purity of the quaternary ammonium salt.

  • While direct literature on this compound preparation is limited, analogous quaternary ammonium salt syntheses provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2,4-dichlorophenoxy)acetic acid can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.

    Substitution: Both 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

  • Oxidation and reduction reactions typically yield various chlorinated and dechlorinated derivatives, while substitution reactions can produce a range of substituted phenoxyacetic acids and amines.

Scientific Research Applications

Herbicidal Applications

1. Broadleaf Weed Control
Trimethylammonium 2,4-dichlorophenoxyacetate is primarily used as a systemic herbicide targeting broadleaf weeds. It acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the targeted plants. Research indicates that this compound is particularly effective in crops such as cotton and soybeans, where it can be applied pre- and post-emergence to manage weed populations effectively .

2. Formulation Innovations
The introduction of 2,4-D choline salt has led to the development of new herbicidal formulations that reduce the volatility and drift associated with traditional formulations of 2,4-D. This transformation into herbicidal ionic liquids (HILs) has shown promise in minimizing environmental contamination while maintaining efficacy against resistant weed species . These formulations have been reported to reduce volatilization rates significantly compared to their predecessors.

Physiological Effects on Plants

1. Chlorophyll Synthesis Inhibition
Studies have demonstrated that this compound can inhibit chlorophyll synthesis in plants such as barley. The compound affects the synthesis of protochlorophyllide, which is crucial for chlorophyll formation. This inhibition can lead to reduced photosynthetic efficiency and overall plant vigor when applied at certain concentrations .

2. Gene Expression Modulation
Research indicates that the application of this compound can alter gene expression related to stress responses in plants. For instance, the introduction of bacterial genes into genetically modified crops has been explored to enhance tolerance to 2,4-D applications. This genetic modification allows crops to withstand the effects of the herbicide while effectively controlling weed populations .

Environmental Considerations

1. Potential Risks
Despite its agricultural benefits, there are concerns regarding the environmental impact of this compound. Studies have indicated potential endocrine-disrupting effects on aquatic organisms and possible risks to human health due to dermal absorption during application . The accumulation of dioxins associated with some formulations of 2,4-D raises further concerns about long-term ecological impacts.

2. Regulatory Status
The regulatory landscape surrounding this compound varies by region. In the United States and Europe, this compound is approved for use with specific guidelines to mitigate risks associated with its application. Continuous monitoring and reassessment are recommended to ensure safety for both agricultural workers and the environment .

Case Studies

Study Findings Application Context
LSU AgCenter Study (2021-2023)Evaluated sensitivity of cotton varieties to early-season applications of this compoundDemonstrated effective weed control without significant yield loss in tolerant cotton varieties
Chlorophyll Synthesis Study (1971)Showed inhibition of chlorophyll synthesis in barley leaves upon treatment with this compoundHighlighted physiological effects on non-target species
Environmental Risk AssessmentIdentified potential risks associated with dermal absorption and environmental persistenceRecommended reassessment of application practices for safety

Mechanism of Action

2-(2,4-dichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It induces uncontrolled growth in susceptible plants, leading to their death . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes . N,N-dimethylmethanamine functions primarily as a reagent in chemical reactions, facilitating the formation of various organic compounds.

Comparison with Similar Compounds

Key Properties of 2,4-D Dimethylamine Salt:

  • Molecular Formula: C₁₀H₁₃Cl₂NO₃
  • Molecular Weight : 266.12 g/mol
  • Melting Point : 85°C
  • Solubility : High water solubility due to ionic nature, facilitating herbicidal application .
  • Applications: Effective post-emergent herbicide for agricultural and non-crop areas .

Structural and Functional Analogues

Dimethylammonium 2,4-Dichlorophenoxyacetate vs. Tris(2-Hydroxyethyl)ammonium 2,4-Dichlorophenoxyacetate
  • Structural Differences : The tris(2-hydroxyethyl)ammonium counterion introduces hydroxyl groups, enhancing hydrophilicity compared to dimethylammonium.
  • Stability : Hydroxyethyl groups may reduce volatility but increase susceptibility to hydrolysis in acidic soils .
Dimethylammonium 2,4-D vs. Benzyltrimethylammonium 2,4,5-Trichlorophenoxyacetate
  • Structural Differences: The benzyltrimethylammonium ion adds an aromatic ring and a third methyl group, while the phenolic ring in 2,4,5-T has an additional chlorine.
  • Herbicidal Activity: 2,4,5-Trichlorophenoxyacetate (2,4,5-T) is more persistent but banned in many countries due to toxicity concerns (e.g., dioxin contamination) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Melting Point Solubility Herbicidal Efficacy Toxicity (LD₅₀)
Dimethylammonium 2,4-Dichlorophenoxyacetate 2008-39-1 C₁₀H₁₃Cl₂NO₃ 266.12 85°C High (water) High 639 mg/kg (rat)
Tris(2-Hydroxyethyl)ammonium 2,4-D 2390-68-3* C₁₄H₂₁Cl₂NO₆ 370.23* ~60°C* Very High Moderate Data Limited
Benzyltrimethylammonium 2,4,5-T N/A C₁₆H₁₇Cl₃NO₃ 377.67* N/A Moderate (lipid) Banned High

Key Research Findings

Adsorption Properties :

  • Dimethylammonium 2,4-D adsorbs efficiently onto layered double hydroxides (LDHs), making it recoverable from contaminated water .
  • Hydroxyethyl-substituted salts may exhibit weaker adsorption due to competing hydrogen bonding .

Degradation and Environmental Fate :

  • 2,4-D dimethylamine salt degrades rapidly in soil (half-life <7 days), whereas benzyltrimethylammonium derivatives persist longer .
  • Microbial degradation pathways (e.g., via Pseudomonas putida) are well-characterized for 2,4-D but less studied for complex ammonium salts .

Toxicity Profile :

  • Dimethylammonium 2,4-D has moderate mammalian toxicity (LD₅₀ ~639 mg/kg in rats) but low bioaccumulation .
  • Benzyltrimethylammonium 2,4,5-T is associated with higher ecotoxicity due to structural similarity to dioxins .

Biological Activity

Trimethylammonium 2,4-dichlorophenoxyacetate (often referred to as 2,4-D) is a widely used herbicide known for its effectiveness in controlling broadleaf weeds. This compound belongs to the class of phenoxy herbicides and exhibits various biological activities beyond its primary use in agriculture. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on chlorophyll synthesis, and potential applications in herbicidal ionic liquids.

Chemical Structure and Properties

This compound is a quaternary ammonium compound that combines the herbicidal properties of 2,4-D with a trimethylammonium group. This structural modification enhances its solubility and biological activity.

Antimicrobial Properties

Recent studies have indicated that quaternary ammonium compounds, including this compound, possess significant antimicrobial properties. Research has demonstrated that these compounds exhibit varying degrees of efficacy against different microbial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for Trimethylammonium 2,4-D against several bacterial strains have been reported to range from 0.25 to >12,800 μg/ml. Notably, it has shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Minimum Fungicidal Concentration (MFC) : The MFC values closely align with MIC values, indicating a robust fungicidal action at higher concentrations .
Microbial StrainMIC (μg/ml)MFC (μg/ml)
Staphylococcus aureus230230
Escherichia coli250250
Pseudomonas aeruginosa>12,800>12,800

Effects on Chlorophyll Synthesis

This compound has also been studied for its impact on chlorophyll synthesis in plants. Research indicates that this compound can inhibit chlorophyll production by affecting plastid protein synthesis.

  • Mechanism of Action : The inhibition appears to be similar to other known inhibitors like chloramphenicol (CAP), directly affecting specific plastid proteins essential for chlorophyll biosynthesis .
  • Impact on Plant Growth : The application of this compound in agricultural settings can lead to reduced chlorophyll levels in treated plants, which may affect their growth and photosynthetic efficiency.

Case Studies

A series of greenhouse studies have evaluated the efficacy of Trimethylammonium 2,4-D formulations compared to traditional herbicides. The results indicate that these formulations can provide comparable or superior weed control:

  • Study Findings : In trials comparing ionic liquids based on 2,4-D with commercial formulations, the ionic liquids demonstrated similar or improved efficacy against target weed species .
  • Environmental Considerations : The use of ionic liquids may reduce the environmental impact associated with conventional herbicides by minimizing runoff and enhancing biodegradability .

Q & A

Basic: What synthetic methodologies are employed for Trimethylammonium 2,4-dichlorophenoxyacetate, and how are reaction kinetics modeled?

Answer:
The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid (2,4-D) with trimethylamine under inverse phase transfer catalysis (IPTC) conditions. Kinetic studies use pseudo-first or second-order models to describe the reaction mechanism . For crystallization, solvents like benzene or tetrachloromethane are selected based on solubility data at varying temperatures, optimized via thermodynamic modeling . Post-synthesis purification involves column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .

Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?

Answer:
High-performance liquid chromatography (HPLC) coupled with UV detection is standard for quantification, validated using spiked environmental samples (e.g., water, soil) . Gas chromatography-mass spectrometry (GC-MS) is used for volatile derivatives, such as trimethylsilyl esters . For air monitoring, LOINC method 38582-3 specifies mass/volume concentration measurements via calibrated air sampling devices . Biomarker-based approaches (e.g., blood parameters in bioindicators like Carassius auratus) provide non-lethal toxicity assessments .

Advanced: How do layered double hydroxides (LDHs) adsorb this compound, and what experimental parameters govern adsorption efficiency?

Answer:
Zinc-aluminum-chloride LDHs exhibit high adsorption due to anion exchange and surface complexation. Key parameters include:

  • pH : Optimal adsorption occurs at pH 5–7, where LDH surface charge favors electrostatic interactions .
  • Contact time : Pseudo-second-order kinetics dominate, with equilibrium reached within 120–180 minutes .
  • Temperature : Adsorption is endothermic (ΔH > 0), favoring higher temperatures (25–45°C) .
    Batch experiments using [Co-Al-Cl] LDHs show a maximum capacity of ~120 mg/g, validated via Langmuir isotherms .

Advanced: What genetic regulatory mechanisms control microbial degradation of this compound?

Answer:
Degradation is mediated by plasmid-borne tfd genes (e.g., tfdB encoding chlorophenol hydroxylase). Regulatory regions in plasmids like pJP4 contain promoter sequences activated by 2,4-D metabolites . Metagenomic cloning from contaminated soils has identified novel tfdB homologs in Bradyrhizobium and Sphingomonas . Experimental approaches include:

  • Gene knockout : Disrupting tfdR (regulatory gene) to assess catabolic pathway dependence.
  • Promoter analysis : Using β-galactosidase reporter assays to map transcription start sites .

Basic: What thermodynamic principles govern the adsorption of this compound onto nanomaterials?

Answer:
Gibbs free energy (ΔG) calculations determine spontaneity (ΔG < 0 indicates favorable adsorption). For [Co-Al-Cl] LDHs, ΔG ranges from −15 to −25 kJ/mol, confirming physisorption . Enthalpy (ΔH) and entropy (ΔS) are derived from van’t Hoff plots, with ΔH > 0 indicating endothermic processes . Isothermal titration calorimetry (ITC) quantifies binding constants (Ka) and stoichiometry .

Advanced: How do co-contaminants influence the biodegradation kinetics of this compound in soil?

Answer:
Co-contaminants like polychlorinated biphenyls (PCBs) reduce degradation rates by competing for enzyme substrates (e.g., oxygenases) . Experimental designs involve:

  • Microcosm studies : Spiking soil with 2,4-D and co-contaminants, followed by qPCR to track tfd gene abundance .
  • Community profiling : 16S rRNA sequencing to identify shifts in Pseudomonas and Burkholderia populations .
    Diauxic growth patterns are observed, where microbes prioritize metabolizing less recalcitrant compounds first .

Advanced: What contradictions exist in reported adsorption capacities of LDHs for this compound, and how can these discrepancies be resolved?

Answer:
Discrepancies arise from variations in LDH composition (e.g., Zn-Al vs. Co-Al), surface area (10–150 m²/g), and solution ionic strength . For example, Zn-Al LDHs report capacities of 80–150 mg/g, while Co-Al LDHs achieve 60–120 mg/g . Standardization strategies include:

  • ISO protocols : Fixed pH (6.0), temperature (25°C), and initial concentration (100 ppm).
  • Cross-lab validation : Collaborative studies using reference materials like NIST-certified 2,4-D .

Notes

  • Methodological rigor : Always validate analytical methods with spike-and-recovery tests (≥80% recovery) .
  • Data interpretation : Use Akaike information criterion (AIC) to select optimal kinetic models (pseudo-first vs. second-order) .
  • Ethical compliance : Adhere to OECD guidelines for ecotoxicological assays (e.g., OECD 203 for fish toxicity) .

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